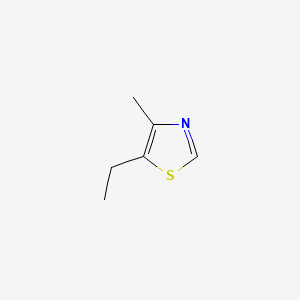

5-Ethyl-4-methylthiazole

Description

Properties

IUPAC Name |

5-ethyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-3-6-5(2)7-4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQULTFBJPGINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953789 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31883-01-9 | |

| Record name | 5-Ethyl-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-4-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M216HR018 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Ethyl-4-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-4-methylthiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

5-Ethyl-4-methylthiazole is a substituted thiazole with an ethyl group at position 5 and a methyl group at position 4 of the thiazole ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | 5-Ethyl-4-methyl-1,3-thiazole |

| CAS Number | 31883-01-9 |

| Molecular Formula | C6H9NS |

| SMILES | CCc1c(C)ncs1 |

| InChI | InChI=1S/C6H9NS/c1-3-6-5(2)7-4-8-6/h4H,3H2,1-2H3 |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of this data is estimated.

| Property | Value | Source |

| Molecular Weight | 127.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (estimated) | [1] |

| Boiling Point | 181-182 °C (at 760 mmHg) | [1] |

| Flash Point | 68.10 °C (154.64 °F) | [1] |

| Vapor Pressure | 1.167 mmHg at 25 °C (estimated) | [1] |

| logP (o/w) | 1.694 (estimated) | [1] |

| Solubility | Soluble in alcohol. Estimated water solubility: 591.9 mg/L at 25 °C. | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would need to be developed and optimized. A general procedure would involve:

-

Reaction Setup: Dissolving 3-bromo-2-pentanone in a suitable solvent, such as ethanol or a similar polar solvent.

-

Addition of Thioamide: Adding an equimolar amount of thioformamide to the solution.

-

Reaction Conditions: The reaction mixture would likely be heated under reflux for several hours to facilitate the condensation and cyclization reactions.

-

Workup and Purification: After the reaction is complete, the solvent would be removed under reduced pressure. The resulting crude product would then be purified, likely through distillation or column chromatography, to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in the reviewed literature. The data for its isomers, such as 2-ethyl-4-methylthiazole and 4-ethyl-5-methylthiazole, are more common and should not be confused with the target compound. Researchers are advised to perform their own spectral analysis for confirmation.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a singlet for the proton on the thiazole ring.

-

¹³C NMR: Resonances for the two carbons of the ethyl group, the methyl carbon, and the carbons of the thiazole ring.

-

IR Spectroscopy: Characteristic peaks for C-H stretching, C=N stretching, and other vibrations associated with the thiazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (m/z = 127.21).

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a thiazole derivative with potential applications in various areas of chemical synthesis and research. This guide has summarized the available information on its chemical and physical properties, structure, and safety considerations. The lack of detailed, publicly available experimental data for its synthesis and spectroscopic characterization highlights an opportunity for further research to fill these knowledge gaps. The proposed synthetic route provides a starting point for researchers interested in preparing this compound. As with any chemical, proper safety precautions should be followed during its handling and use.

References

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-4-methylthiazole via the Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch reaction for the synthesis of 5-Ethyl-4-methylthiazole. It covers the fundamental reaction mechanism, a detailed experimental protocol, and quantitative data to facilitate the practical application of this important synthetic transformation. Thiazole derivatives are significant structural motifs in a wide range of pharmaceuticals and biologically active compounds, making their efficient synthesis a key focus in medicinal chemistry and drug development.

The Hantzsch Thiazole Synthesis: A General Overview

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] This method is widely employed due to its reliability, generally high yields, and the ready availability of the starting materials.[2]

The core principle of the Hantzsch synthesis is the formation of the five-membered thiazole ring through a series of nucleophilic attack, cyclization, and dehydration steps. The versatility of this reaction allows for the synthesis of a diverse range of substituted thiazoles by varying the substituents on both the α-haloketone and the thioamide precursors.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established Hantzsch synthesis methodologies for structurally similar thiazoles.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Bromo-2-pentanone | C₅H₉BrO | 165.03 | 10 | 1.65 g |

| Thioacetamide | C₂H₅NS | 75.13 | 10 | 0.75 g |

| Ethanol (absolute) | C₂H₅OH | 46.07 | - | 20 mL |

| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

Apparatus

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-bromo-2-pentanone (1.65 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol).

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (30 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any hydrobromic acid formed.

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent and Product Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State (at STP) | Boiling Point (°C) |

| 3-Bromo-2-pentanone | C₅H₉BrO | 165.03 | Liquid | ~160 |

| Thioacetamide | C₂H₅NS | 75.13 | Solid | 113-114 (melts) |

| This compound | C₆H₉NS | 127.21 | Liquid | ~185-190 |

Table 2: Typical Reaction Conditions and Yield

| Parameter | Value |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Reflux (~78 °C in Ethanol) |

| Solvent | Absolute Ethanol |

| Theoretical Yield | 1.27 g |

| Expected Yield | 75 - 85% |

Note: The expected yield is an estimate based on typical Hantzsch thiazole syntheses and may vary depending on the specific experimental conditions and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Conclusion

The Hantzsch reaction remains a highly effective and practical method for the synthesis of thiazole derivatives, including this compound. This guide provides the necessary theoretical background and a detailed, adaptable experimental protocol to assist researchers in the successful synthesis of this and related compounds. The straightforward nature of the reaction, coupled with the potential for high yields, ensures its continued relevance in the fields of organic synthesis and medicinal chemistry. Careful execution of the experimental procedure and appropriate purification techniques are crucial for obtaining a high-purity product.

References

The Natural Occurrence of 5-Ethyl-4-methylthiazole in Food Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 5-Ethyl-4-methylthiazole in various food products. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its presence, formation, and analysis in food matrices.

Introduction

This compound is a volatile heterocyclic compound that contributes to the characteristic aroma profiles of numerous cooked and roasted foods. As a member of the thiazole family, it is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The presence and concentration of this compound can significantly influence the sensory properties of food, imparting nutty, roasted, and meaty flavor notes. Understanding the natural occurrence and formation of this compound is crucial for food science, flavor chemistry, and potentially for identifying biomarkers of dietary intake.

While the presence of this compound has been reported in various food items, comprehensive quantitative data across a wide range of products remains limited in publicly available literature. This guide summarizes the existing qualitative information and provides context with quantitative data for related thiazole compounds found in similar food matrices.

Natural Occurrence and Quantitative Data

This compound has been qualitatively identified as a volatile component in thermally processed foods, most notably in roasted coffee and cooked meat. The formation of this and other alkylthiazoles is a key contributor to the desirable aromas developed during roasting, grilling, and frying.

Table 1: Quantitative Data of Selected Thiazoles in Food Products

| Food Product | Compound | Concentration (µg/kg) | Reference |

| Cooked Beef | 2,4-Dimethyl-5-ethylthiazole | Not Quantified | [1] |

| Cooked Beef | 2-Ethyl-4,5-dimethylthiazole | Not Quantified | [1] |

| Roasted Coffee (Arabica) | 2-Furfurylthiol | 1080 | [2] |

| Roasted Coffee (Robusta) | 2-Furfurylthiol | 1730 | [2] |

| Roasted Coffee (Arabica) | 2,3-Diethyl-5-methylpyrazine | 95 | [2] |

| Roasted Coffee (Robusta) | 2,3-Diethyl-5-methylpyrazine | 310 | [2] |

| Coffee | 4-Methylthiazole | Not Quantified | [3] |

| Cooked Meat | 4(5)-Methylimidazole | 41 - 1015 | Not cited |

Note: The data presented is for related compounds and is intended to provide a general understanding of the concentration levels of thiazoles in food.

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction.[4] This complex network of reactions involves the condensation of a carbonyl group (from a reducing sugar) with an amino group of an amino acid, followed by a cascade of rearrangements, degradations, and polymerizations.

The key precursors for the formation of this compound are:

-

A sulfur-containing amino acid: Cysteine is a primary sulfur donor.

-

A dicarbonyl compound: These are intermediates of sugar degradation, such as glyoxal and methylglyoxal.

-

An aldehyde: Acetaldehyde and other short-chain aldehydes contribute to the alkyl substitutions on the thiazole ring.

A plausible formation pathway for this compound is proposed as follows:

-

Strecker Degradation: The reaction between a dicarbonyl compound (e.g., methylglyoxal) and a sulfur-containing amino acid (cysteine) leads to the formation of an aminoketone and the release of hydrogen sulfide (H₂S) and ammonia (NH₃).

-

Formation of Intermediates: The generated hydrogen sulfide and ammonia react with other carbonyl compounds present in the food matrix. Specifically, the reaction of H₂S and NH₃ with a dicarbonyl compound like 2,3-butanedione (diacetyl) and an aldehyde such as acetaldehyde can lead to the formation of the thiazole ring.

-

Cyclization and Dehydration: The intermediates undergo cyclization and dehydration reactions to form the stable aromatic thiazole ring. The ethyl group at position 5 and the methyl group at position 4 are derived from the specific carbonyl precursors involved in the reaction.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in complex food matrices typically involves extraction and concentration of the analytes followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.[5][6][7]

Representative Experimental Protocol: Solid-Phase Microextraction (SPME) followed by GC-MS

This protocol is a representative method for the extraction and analysis of volatile compounds from a solid food matrix like roasted coffee beans or cooked meat.

4.1.1. Sample Preparation

-

Grind the solid food sample (e.g., 5 g of roasted coffee beans or cooked meat) into a fine powder.

-

Transfer a precise amount of the ground sample (e.g., 2 g) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (e.g., 5 mL) to the vial to increase the volatility of the analytes.

-

Add a known amount of an internal standard (e.g., 2,4,6-trimethylpyridine) for quantification purposes.

-

Seal the vial tightly with a PTFE/silicone septum cap.

4.1.2. Solid-Phase Microextraction (SPME)

-

Equilibrate the sample vial in a heating block or water bath at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with constant agitation.[7]

-

Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.[6]

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Immediately after extraction, desorb the analytes from the SPME fiber into the GC injection port, which is typically held at a high temperature (e.g., 250°C) in splitless mode.[5]

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min), and hold for a final period (e.g., 5 min).[8]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.[8]

-

4.1.4. Data Analysis

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with a reference library (e.g., NIST).

-

Quantify the compound by comparing its peak area to that of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for the analysis of this compound in a food sample.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring flavor compound in many thermally processed foods, contributing significantly to their desirable aroma profiles. Its formation is intrinsically linked to the Maillard reaction, with its precursors being common components of raw food materials. While its qualitative presence is established, further research is needed to quantify its concentration in a wider variety of food products and to fully elucidate the specific reaction kinetics and precursor dependencies that govern its formation. The analytical methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations, ultimately leading to a better understanding and control of flavor development in food processing.

References

- 1. researchgate.net [researchgate.net]

- 2. imreblank.ch [imreblank.ch]

- 3. aidic.it [aidic.it]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

Spectroscopic Analysis of 5-Ethyl-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 5-Ethyl-4-methylthiazole. The information presented herein is essential for the structural elucidation, identification, and quality control of this molecule in research and development settings. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both data interpretation and standardized experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is experimentally derived from the NIST database, the NMR and IR data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds, due to the limited availability of public experimental spectra for this specific molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | Singlet | 1H | H2 (Thiazole ring proton) |

| ~2.75 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~2.45 | Singlet | 3H | -CH₃ (Methyl group at C4) |

| ~1.30 | Triplet | 3H | -CH₃ (Ethyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~151.8 | C2 (Thiazole ring) |

| ~148.5 | C4 (Thiazole ring) |

| ~129.0 | C5 (Thiazole ring) |

| ~22.5 | -CH₂- (Ethyl group) |

| ~15.0 | -CH₃ (Methyl group at C4) |

| ~14.5 | -CH₃ (Ethyl group) |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (Thiazole ring) |

| 2975-2950 | Strong | C-H asymmetric stretch (Alkyl groups) |

| 2880-2860 | Medium | C-H symmetric stretch (Alkyl groups) |

| ~1550 | Medium | C=N stretch (Thiazole ring) |

| ~1460 | Medium | C-H bend (Alkyl groups) |

| ~1380 | Medium | C-H bend (Alkyl groups) |

| ~1100 | Medium | C-C stretch |

Table 4: Mass Spectrometry Data for this compound

Source: NIST Chemistry WebBook, CAS No. 31883-01-9

| m/z | Relative Intensity (%) | Proposed Fragment |

| 127 | 100 | [M]⁺ (Molecular Ion) |

| 112 | 80 | [M - CH₃]⁺ |

| 99 | 45 | [M - C₂H₄]⁺ |

| 85 | 78 | [M - C₂H₄ - CH₃]⁺ or [M - C₃H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for small organic molecules like this compound and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

-

Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry for this compound.

The Genesis of a Flavor Compound: An In-depth Technical Guide to the Maillard Reaction Pathways for 5-Ethyl-4-methylthiazole Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable aromas, colors, and flavors in a vast array of cooked foods. Among the myriad of compounds generated, heterocyclic molecules containing sulfur and nitrogen play a pivotal role in creating characteristic savory and meaty notes. This technical guide delves into the core Maillard reaction pathways leading to the formation of a specific, potent flavor compound: 5-Ethyl-4-methylthiazole. This document provides a detailed overview of the precursor molecules, key intermediates, and reaction mechanisms, supplemented with experimental considerations and data presentation to aid researchers in the fields of food science, flavor chemistry, and drug development.

Core Formation Pathways

The formation of this compound during the Maillard reaction is not a singular event but rather the culmination of several interconnected chemical transformations. Two primary pathways are considered significant: the reaction of sulfur-containing amino acids with dicarbonyl compounds, and the thermal degradation of thiamine (Vitamin B1).

Maillard Reaction of Cysteine and Dicarbonyl Compounds

The most recognized pathway involves the interaction of the sulfur-containing amino acid, L-cysteine, with specific dicarbonyl compounds that are themselves products of sugar degradation in the Maillard reaction.

Precursors:

-

L-cysteine: Serves as the source of both the sulfur atom and a nitrogen atom for the thiazole ring.

-

Dicarbonyl Compounds: Key intermediates such as 2,3-pentanedione and 2,3-butanedione (diacetyl) are crucial for forming the carbon backbone of the target molecule. These dicarbonyls are generated from the degradation of reducing sugars like glucose.

-

Acetaldehyde: Arising from the Strecker degradation of alanine or other precursors, acetaldehyde can also participate in the formation of the ethyl group.

Reaction Mechanism:

The formation of this compound from these precursors is a multi-step process:

-

Strecker Degradation: The initial stages of the Maillard reaction produce highly reactive dicarbonyl compounds. These compounds can then react with amino acids in a process known as the Strecker degradation. The Strecker degradation of cysteine is a critical step, leading to the formation of hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde.

-

Intermediate Formation: Hydrogen sulfide and ammonia, along with dicarbonyls, are key building blocks. The reaction between H₂S, ammonia, and a dicarbonyl compound like 2,3-pentanedione is thought to form key intermediates.

-

Cyclization and Dehydration: These intermediates then undergo cyclization and dehydration to form the stable aromatic thiazole ring. The ethyl and methyl groups on the final molecule are derived from the structure of the dicarbonyl precursor and other reactive carbonyls present in the system. For instance, the reaction of 2,3-pentanedione with hydrogen sulfide and ammonia can directly lead to the formation of this compound.

The overall reaction is significantly influenced by the reaction conditions. Alkaline conditions (higher pH) have been shown to favor the formation of pyrazines and thiazoles.[1]

Diagram: Maillard Reaction Pathway for this compound Formation

Caption: Maillard pathway to this compound.

Thermal Degradation of Thiamine (Vitamin B1)

An alternative pathway for the formation of this compound involves the thermal degradation of thiamine. Thiamine itself contains a thiazole moiety, specifically 4-methyl-5-(β-hydroxyethyl)thiazole.[2][3]

Precursor:

-

Thiamine (Vitamin B1): A common vitamin found in many food products.

Reaction Mechanism:

-

Thermal Cleavage: During heating, the thiamine molecule can undergo cleavage at the methylene bridge connecting the pyrimidine and thiazole rings.

-

Formation of 4-methyl-5-vinylthiazole: The resulting 4-methyl-5-(β-hydroxyethyl)thiazole can then dehydrate to form 4-methyl-5-vinylthiazole.

-

Reduction: The vinyl group of 4-methyl-5-vinylthiazole can be subsequently reduced to an ethyl group, yielding this compound. The reducing agents for this step are likely other components generated during the complex Maillard reaction.

Diagram: Thiamine Degradation Pathway

Caption: Formation of this compound from thiamine.

Quantitative Data

While extensive quantitative data specifically for the formation of this compound is limited in publicly available literature, studies on similar alkylthiazoles, such as 2-acetylthiazole, provide valuable insights into the reaction kinetics and influencing factors. The yield of these compounds is highly dependent on several parameters.

Table 1: Factors Influencing Alkylthiazole Formation in Maillard Reactions

| Parameter | Effect on Yield | Observations |

| Temperature | Increases with temperature up to an optimal point, then may decrease due to degradation. | Higher temperatures accelerate the initial stages of the Maillard reaction and the Strecker degradation, leading to a higher concentration of precursors. |

| pH | Generally favored by neutral to slightly alkaline conditions (pH 7-9). | Alkaline conditions promote the deprotonation of amino groups, enhancing their nucleophilicity, and also favor the enolization of sugar fragments.[1] |

| Precursor Concentration | Yield generally increases with the concentration of limiting precursors (e.g., cysteine, dicarbonyls). | The molar ratio of reactants can significantly impact the final product profile. |

| Water Activity (a_w) | Optimal formation typically occurs at intermediate water activities (0.6-0.8). | Very low a_w can limit reactant mobility, while very high a_w can dilute reactants and favor hydrolysis over condensation reactions. |

Note: This table is a qualitative summary based on general principles of the Maillard reaction and data from related thiazole compounds. Specific quantitative data for this compound requires further dedicated experimental investigation.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound in a laboratory setting. These protocols are based on common methodologies used in flavor chemistry and should be optimized for specific research objectives.

Synthesis of this compound in a Model System

This protocol describes a typical approach to generate this compound via the Maillard reaction in a controlled model system.

Materials:

-

L-cysteine hydrochloride monohydrate

-

2,3-Pentanedione

-

Phosphate buffer (0.1 M, pH 8.0)

-

High-purity water

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

Magnetic stirrer

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 0.1 M solution of L-cysteine hydrochloride monohydrate in 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 0.1 M solution of 2,3-pentanedione in high-purity water.

-

-

Reaction Setup:

-

In a pressure-resistant reaction vial, combine 5 mL of the L-cysteine solution and 5 mL of the 2,3-pentanedione solution.

-

Seal the vial tightly.

-

-

Thermal Reaction:

-

Place the vial in a preheated heating block or oil bath at 120°C.

-

Heat the reaction mixture for 1-2 hours with continuous stirring.

-

-

Cooling and Extraction:

-

After the reaction, immediately cool the vial in an ice bath to quench the reaction.

-

The resulting reaction mixture can then be used for extraction and analysis.

-

Diagram: Experimental Workflow for Synthesis

Caption: Workflow for lab-scale synthesis.

Extraction and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of volatile flavor compounds like this compound.

Materials:

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

SPME fibers (e.g., DVB/CAR/PDMS) for headspace analysis (alternative to liquid-liquid extraction)

-

Internal standard (e.g., 2,4,6-trimethylpyridine)

Procedure (Liquid-Liquid Extraction):

-

Extraction:

-

To the cooled reaction mixture (10 mL), add 5 mL of dichloromethane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully collect the lower organic (DCM) layer.

-

Repeat the extraction twice more with fresh DCM.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set up a temperature program to separate the volatile compounds (e.g., initial temperature 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).

-

The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Quantification:

Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing standard solutions of this compound of known concentrations containing a fixed amount of the internal standard.

Conclusion

The formation of this compound is a complex process rooted in the fundamental chemistry of the Maillard reaction and thiamine degradation. Understanding the intricate pathways, key precursors, and influencing factors is paramount for controlling and optimizing the generation of this desirable flavor compound in food systems. This technical guide provides a foundational understanding for researchers, and it is anticipated that further targeted studies will provide more precise quantitative data and refine the experimental protocols for the controlled synthesis and analysis of this compound. Such advancements will undoubtedly contribute to the broader fields of flavor science and technology.

References

- 1. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methyl-5-thiazoleethanol [drugfuture.com]

- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Degradation of Thiamine and the Formation of 5-Ethyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of thiamine (Vitamin B1), with a specific focus on the formation pathway of the flavor compound 5-Ethyl-4-methylthiazole. This document details the underlying chemical transformations, presents available quantitative data, outlines experimental protocols for analysis, and provides visual representations of the key pathways and workflows.

Introduction: Thiamine's Thermal Instability

Thiamine is an essential nutrient known for its susceptibility to degradation under various conditions, particularly heat.[1] Its thermal breakdown is a complex process that leads to the cleavage of the methylene bridge connecting its pyrimidine and thiazole rings.[2] This degradation is a significant concern in food processing and pharmaceutical formulation, as it results in the loss of vitamin activity. However, the degradation products themselves are of great interest to the flavor and fragrance industry, as they contribute to the characteristic aromas of cooked foods.

One such degradation product is this compound, a compound that imparts nutty and cocoa-like notes.[1] Understanding the pathway to its formation is crucial for both mitigating thiamine loss in fortified products and for the controlled generation of desirable flavor profiles.

The Degradation Pathway from Thiamine to this compound

The thermal degradation of thiamine initially involves the cleavage of the molecule into its constituent pyrimidine and thiazole moieties. The key precursor to this compound is the thiazole fragment, specifically 4-methyl-5-(β-hydroxyethyl)thiazole . The formation of the target compound from this intermediate is believed to proceed through a two-step process:

-

Dehydration: The hydroxyethyl side chain of 4-methyl-5-(β-hydroxyethyl)thiazole undergoes dehydration to form 4-methyl-5-vinylthiazole .

-

Reduction: The vinyl group of 4-methyl-5-vinylthiazole is subsequently reduced to an ethyl group, yielding This compound .

This proposed pathway is a key aspect of the Maillard reaction and thiamine degradation's contribution to the flavor of cooked meat.

Signaling Pathway Diagram

The logical flow of this degradation pathway can be visualized as follows:

Quantitative Data on Thiamine Degradation

The thermal degradation of thiamine is influenced by several factors, including temperature, pH, and the presence of other chemical species.[3][4] The degradation generally follows first-order kinetics.[5]

Table 1: Factors Influencing Thiamine Degradation

| Factor | Effect on Degradation Rate | Reference |

| Temperature | Increases with increasing temperature. | [3] |

| pH | More rapid in neutral and alkaline conditions compared to acidic conditions. | [4] |

| Metal Ions | Certain metal ions can catalyze degradation. | [6] |

| Sulfites | Can cause cleavage of the thiamine molecule. | [1] |

Table 2: Kinetic Data for Thiamine Degradation in Aqueous Solutions

| Thiamine Salt | Concentration (mg/mL) | pH | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference |

| Thiamine Mononitrate | 1 | 6 | 80 | - | 18-21 | [4] |

| Thiamine Mononitrate | 20 | 6 | 80 | - | 18-21 | [4] |

| Thiamine Mononitrate | 1 | 3 | 80 | - | 21-27 | [4] |

| Thiamine Mononitrate | 20 | 3 | 80 | - | 21-27 | [4] |

| Thiamine Chloride HCl | 1 | 6 | 80 | - | 18-21 | [4] |

| Thiamine Chloride HCl | 20 | 6 | 80 | - | 18-21 | [4] |

| Thiamine Chloride HCl | 1 | 3 | 80 | - | 21-27 | [4] |

| Thiamine Chloride HCl | 20 | 3 | 80 | - | 21-27 | [4] |

| Thiamine HCl | - | 6.0 | 80-120 | Follows first-order kinetics | 34.2 | [5] |

Experimental Protocols

This section outlines detailed methodologies for the analysis of thiamine degradation products.

Thermal Degradation and Volatile Compound Extraction

This protocol is a general method for the thermal degradation of thiamine in a model system and subsequent extraction of volatile compounds for analysis.

Objective: To generate and extract volatile degradation products from thiamine for GC-MS analysis.

Materials:

-

Thiamine hydrochloride

-

Phosphate buffer (pH adjusted as required, e.g., pH 5.0-7.0)

-

High-purity water

-

Autoclave or high-pressure reactor

-

Simultaneous distillation-extraction (SDE) apparatus (Likens-Nickerson type)

-

Dichloromethane (or other suitable solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare an aqueous solution of thiamine hydrochloride in the desired buffer.

-

Place the solution in a sealed vessel and heat in an autoclave at a specified temperature and time (e.g., 121°C for 30 minutes).

-

After cooling, subject the heated solution to simultaneous distillation-extraction (SDE) for a defined period (e.g., 2 hours) using dichloromethane as the extraction solvent.

-

Dry the obtained extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of thiamine degradation products.

Objective: To identify and quantify volatile compounds, including this compound, in the extract from the thermal degradation of thiamine.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5MS)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: 40°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-350

Data Analysis:

-

Identify compounds by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).

-

Confirm identifications using retention indices by analyzing a series of n-alkanes under the same chromatographic conditions.

-

For quantification, use an internal standard and prepare a calibration curve with an authentic standard of this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the thermal degradation and analysis of thiamine.

Conclusion

The thermal degradation of thiamine is a multifaceted process that is of high relevance in both pharmaceutical sciences and food chemistry. The formation of this compound from thiamine proceeds through the key intermediate 4-methyl-5-(β-hydroxyethyl)thiazole, followed by dehydration and reduction steps. While the general pathway is understood, further research is needed to elucidate the specific kinetics and mechanisms of the individual transformation steps. The experimental protocols provided in this guide offer a foundation for researchers to investigate these processes in a controlled manner. A thorough understanding of these degradation pathways will enable better control over thiamine stability in various applications and facilitate the targeted production of desirable flavor compounds.

References

- 1. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal degradation of thiamine in bread - UBC Library Open Collections [open.library.ubc.ca]

- 6. open.clemson.edu [open.clemson.edu]

The Cysteine-Thiazole Nexus: A Technical Guide to Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, is a cornerstone moiety in a multitude of biologically active molecules, including the essential vitamin thiamine and a diverse class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. The biosynthesis of this crucial scaffold universally relies on the amino acid cysteine as the primary sulfur donor, and often as a carbon and nitrogen source as well. Understanding the intricate enzymatic machinery that constructs the thiazole ring is paramount for applications in metabolic engineering, drug discovery, and the development of novel antibiotics. This technical guide provides an in-depth exploration of the core biosynthetic routes from cysteine precursors to thiazole rings, focusing on the distinct mechanisms employed in primary and secondary metabolism. It consolidates quantitative enzymatic data, details key experimental protocols for pathway analysis, and presents visual diagrams of the biochemical logic and workflows.

Introduction: The Significance of the Thiazole Ring

Thiazoles are fundamental building blocks in natural product biosynthesis. Their presence is critical to the function of thiamine pyrophosphate (TPP), an essential cofactor for central metabolic enzymes involved in carbohydrate and amino acid metabolism.[1] Furthermore, thiazole rings are defining features of many secondary metabolites, particularly the thiopeptides (a class of RiPPs), where they contribute to the compound's rigid structure and potent biological activity, such as the inhibition of bacterial protein synthesis.[2][3] The biosynthetic pathways that form these rings are diverse, showcasing remarkable examples of enzymatic catalysis. Generally, the formation of the thiazole ring involves the reaction of a cysteine-derived nucleophile with an electrophilic component, followed by cyclization and subsequent oxidation or aromatization.[4] This guide will dissect the two major paradigms of thiazole biosynthesis originating from cysteine.

Pathway I: Thiazole Formation in Primary Metabolism (Thiamine Biosynthesis)

The biosynthesis of the thiamine thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), exhibits a striking divergence between prokaryotic and eukaryotic organisms. In both systems, cysteine provides the essential sulfur atom.

Prokaryotic Thiazole Synthesis (e.g., Bacillus subtilis, Escherichia coli)

In bacteria, the assembly of the thiazole ring is a complex, multi-enzyme process that weaves together three distinct precursors: 1-deoxy-D-xylulose-5-phosphate (DXP), dehydroglycine, and a sulfur carrier protein, ThiS, which is thiocarboxylated at its C-terminus using cysteine. The central enzyme in this pathway is the thiazole synthase, ThiG.[5][6]

The process begins with the activation of the sulfur from cysteine. The enzyme IscS, a cysteine desulfurase, transfers sulfur to ThiS, a ubiquitin-like protein, in a reaction catalyzed by ThiF (an adenylating enzyme) that forms a C-terminal thiocarboxylate (ThiS-COSH).[7] Separately, ThiH (in E. coli) or ThiO (in B. subtilis) generates a dehydroglycine imine. The thiazole synthase (ThiG) then masterfully orchestrates the condensation of DXP, the dehydroglycine imine, and the sulfur from ThiS-COSH to form the thiazole ring.[7] The final product is often an unanticipated dearomatized thiazole tautomer, which is subsequently aromatized.[5]

Eukaryotic Thiazole Synthesis (e.g., Saccharomyces cerevisiae, Plants)

Eukaryotes employ a markedly different and seemingly simpler, yet mechanistically profound, pathway. The entire synthesis of the adenylated thiazole precursor (ADT) is catalyzed by a single, iron-dependent enzyme: THI4.[8][9] The precursors for this reaction are Nicotinamide Adenine Dinucleotide (NAD), glycine, and an active-site cysteine residue of the THI4 enzyme itself.

In a remarkable catalytic strategy, THI4 acts as a "suicide enzyme." It facilitates the oxidative condensation of NAD and glycine, and for the final step of sulfur insertion, it abstracts the sulfur atom from one of its own conserved cysteine residues. This action forms the thiazole ring but concurrently converts the cysteine to dehydroalanine, rendering the enzyme inactive after a single turnover.[8] The cell must then degrade the inactivated protein and synthesize a new copy to continue thiazole production. This single-turnover mechanism highlights a unique evolutionary solution to a complex chemical problem. Some prokaryotes have been found to possess catalytic, multiple-turnover THI4 enzymes that utilize free sulfide as the sulfur source instead.[10][11]

References

- 1. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the thiamin thiazole in Bacillus subtilis: identification of the product of the thiazole synthase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Biosynthesis of the thiamin thiazole in Bacillus subtilis: Identification of the product of the thiazole synthase-catalyzed reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. uniprot.org [uniprot.org]

- 10. Structure and function of aerotolerant, multiple-turnover THI4 thiazole synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Directed Evolution of Aerotolerance in Sulfide-Dependent Thiazole Synthases - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Substituted Thiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of substituted thiazole compounds, their experimental determination, and their influence on biological activity, with a focus on applications in drug discovery and development.

Core Physicochemical Properties of Thiazole Derivatives

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. For thiazole-based compounds, key parameters include the acid dissociation constant (pKa), the partition coefficient (logP), and solubility. These properties are intricately influenced by the nature and position of substituents on the thiazole ring.

Acid-Base Properties (pKa)

The thiazole ring itself is a weak base, with the nitrogen atom at position 3 being the primary site of protonation. The pKa of the conjugate acid of unsubstituted thiazole is approximately 2.5.[1] Substituents on the ring can significantly alter this basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen, thereby increasing its basicity and leading to a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitrogen less basic and resulting in a lower pKa.

For instance, the anticancer drug Dasatinib , which features a complex substituted aminothiazole moiety, has three reported pKa values of 3.1, 6.8, and 10.8, reflecting the presence of multiple ionizable groups.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The logP of unsubstituted thiazole is 0.44.[2] The introduction of lipophilic or hydrophilic substituents can dramatically alter this value. Quantitative Structure-Activity Relationship (QSAR) studies on various series of thiazole derivatives have demonstrated a strong correlation between calculated logP values and biological activity.[3][4][5]

For example, Dasatinib has a reported logP of 1.8.[6] The lipophilicity of thiazole derivatives is a key factor in their ability to act as kinase inhibitors, as it influences their entry into the ATP-binding pocket of the target enzyme.[7]

Solubility

Aqueous solubility is a crucial factor for oral bioavailability. Many thiazole-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam , are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability. The solubility of such compounds is often pH-dependent. Meloxicam, for instance, exhibits low solubility in acidic gastric media but higher solubility in the more neutral to alkaline environment of the intestines.

Data Presentation: Physicochemical Properties of Representative Thiazole Compounds

The following tables summarize key physicochemical and related data for a selection of substituted thiazole compounds, compiled from various research articles.

| Compound Name/Series | Substituents | Melting Point (°C) | % Yield | Reference |

| Dasatinib | 2-amino-N-(2-chloro-6-methylphenyl)-5-(...) | - | - | |

| Meloxicam | 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)(...) | - | - | N/A |

| 2,4-disubstituted thiazoles | Varied aryl and heterocyclic groups | 76 - 233 | 68 - 92 | [8][9] |

| 4-Thiazolidinone derivatives | Varied aryl and heterocyclic groups | 110 - 215 | 75 - 90 | [10][11] |

| Dicyclopropyl-thiazole series | Dicyclopropylmethylenehydrazinyl and substituted phenyl | 128 - 159 | 53 - 99 | [12] |

| 2-amino-4-phenylthiazole series | Varied substituents on the phenyl ring | - | - | [7] |

| Compound/Series | pKa | logP (experimental/calculated) | Aqueous Solubility | Reference |

| Thiazole (unsubstituted) | 2.5 (conjugate acid) | 0.44 | Slightly soluble | [1][2] |

| Dasatinib | 3.1, 6.8, 10.8 | 1.8 | Low | [6] |

| Meloxicam | - | - | Low in acidic media, higher in intestinal media | N/A |

| 2-phenylamino-4-methyl-5-acetylthiazole | - | - | 4.8 µM (in high ionic strength buffer) | |

| Pirinixic acid derivatives with 2-aminothiazole | - | - | - |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols for measuring pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the test compound.

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

-

Titration:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

-

Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.

-

If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH change becomes minimal.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for determining logD). The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

-

Phase Saturation:

-

Mix n-octanol and water (or buffer) and shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the stock solution to a mixture of the saturated n-octanol and water/buffer phases in a separatory funnel.

-

Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for equilibration.

-

Allow the phases to separate.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water/buffer].

-

The logP is the base-10 logarithm of P.

-

Determination of Kinetic Solubility by Nephelometry

Nephelometry is a high-throughput method for assessing the kinetic solubility of compounds.

Principle: This method measures the light scattered by undissolved particles (precipitate) in a solution. A laser beam is passed through the sample, and the amount of forward-scattered light is detected. Higher light scattering indicates lower solubility.

Methodology:

-

Sample Preparation:

-

Prepare a high-concentration stock solution of the test compound in DMSO.

-

In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Create a series of dilutions to test a range of concentrations.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 2 hours) to allow for precipitation to occur.

-

-

Measurement:

-

Use a laser nephelometer to measure the light scattering in each well.

-

-

Data Analysis:

-

The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank or a highly soluble reference compound.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Many substituted thiazole compounds exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Dasatinib and the BCR-ABL Signaling Pathway: Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals.

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

Thiazole Derivatives and the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Several experimental thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

Caption: Thiazole inhibitors can target PI3K and/or mTOR to block cancer cell growth and survival.

Experimental Workflows

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel substituted thiazole compound.

Caption: Workflow for the physicochemical profiling of new thiazole derivatives.

Conclusion

The physicochemical properties of substituted thiazole compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A thorough understanding and experimental determination of pKa, logP, and solubility are indispensable for the rational design and optimization of thiazole-based drug candidates. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists in the field of drug discovery, enabling more informed decision-making in the development of novel therapeutics built upon the versatile thiazole scaffold.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods | Semantic Scholar [semanticscholar.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hakon-art.com [hakon-art.com]

- 7. chemmethod.com [chemmethod.com]

- 8. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistryjournal.net [chemistryjournal.net]

Discovery and initial characterization of alkylthiazoles in roasted foods

An In-depth Technical Guide on the Discovery, Characterization, and Formation of Key Aroma Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating world of alkylthiazoles, a class of heterocyclic sulfur-containing compounds that are pivotal to the desirable roasted, nutty, and savory aromas of many cooked foods. From the rich scent of freshly brewed coffee to the appetizing smell of roasted peanuts and meats, alkylthiazoles play a crucial role in shaping the sensory experience. This document provides a comprehensive overview of their discovery, initial characterization, and the chemical pathways leading to their formation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in food science, flavor chemistry, and related fields.

Introduction: The Maillard Reaction and the Genesis of Flavor

The formation of alkylthiazoles is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[1][2] This reaction is responsible for the color, aroma, and flavor development in a vast array of thermally processed foods.[1] A key subsidiary reaction within the Maillard cascade is the Strecker degradation of amino acids, which is a primary route to the formation of many important flavor compounds, including the precursors for alkylthiazoles.[2][3]

The discovery of alkylthiazoles in roasted foods dates back to early investigations into the volatile components of cooked products. Scientists identified these compounds as significant contributors to the characteristic aromas of roasted items like peanuts, coffee, and meat.[4][5][6] Their low odor thresholds mean that even minute quantities can have a significant impact on the overall flavor profile.

Quantitative Occurrence of Alkylthiazoles in Roasted Foods

The concentration and specific profile of alkylthiazoles can vary significantly depending on the food matrix, roasting conditions (temperature and time), and the precursors present (amino acids and sugars).[5][7] The following tables summarize quantitative data for several key alkylthiazoles identified in various roasted food products. It is important to note that concentrations can differ based on the analytical methodology employed.

Table 1: Concentration of Selected Alkylthiazoles in Roasted Coffee Beans

| Alkylthiazole | Roasting Condition | Concentration Range (ng/mg) | Reference |

| 2-Methylthiazole | Not Specified | Present (Quantification not provided) | [5] |

| 2,4,5-Trimethylthiazole | Not Specified | Present (Quantification not provided) | [5] |

| 2-Acetylthiazole | Not Specified | Present (Quantification not provided) | [5] |

Note: Quantitative data for specific alkylthiazoles in roasted coffee is often proprietary or presented in relative abundance. The presence of numerous thiazole derivatives has been confirmed through various studies.

Table 2: Concentration of Selected Alkylthiazoles in Roasted Peanuts

| Alkylthiazole | Peanut Type | Concentration Range (ppb) | Reference |

| 2,4-Dimethylthiazole | Runner & Virginia | Present (Quantification not provided) | [4] |

| 2,5-Dimethylthiazole | Runner & Virginia | Present (Quantification not provided) | [4] |

| 2-Ethyl-4-methylthiazole | Runner & Virginia | Present (Quantification not provided) | [4] |

| 2-Isobutyl-4-methylthiazole | Runner & Virginia | Present (Quantification not provided) | [4] |

| 2,4,5-Trimethylthiazole | Runner & Virginia | Present (Quantification not provided) | [4] |

Note: A recent study identified 17 sulfur-containing compounds, including thiazoles, in roasted peanuts, highlighting their importance to the flavor profile.[4]

Table 3: Alkylthiazoles Identified in Roasted Meats

| Alkylthiazole | Meat Type | Analytical Method | Reference |

| 2,4,5-Trimethylthiazole | Not Specified | GC-MS | [6] |

| 2-Acetylthiazole | Not Specified | GC-MS | [6] |

| 2-Propionylthiazole | Not Specified | GC-MS | [6] |

| 4,5-Dimethylthiazole | Not Specified | GC-MS | [6] |

| 2-Ethyl-4,5-dimethylthiazole | Not Specified | GC-MS | [6] |

Note: The profile of volatile compounds, including thiazoles, in roasted meat is complex and influenced by factors such as the type of meat, fat content, and cooking method.[6]

Formation Pathways of Alkylthiazoles

The primary mechanism for the formation of alkylthiazoles in roasted foods is the Maillard reaction, specifically involving the interaction of sulfur-containing amino acids like cysteine and methionine with dicarbonyl compounds generated from sugar degradation. The Strecker degradation of cysteine is a critical step, producing hydrogen sulfide (H₂S), ammonia (NH₃), and a Strecker aldehyde.[8] These reactive intermediates then combine to form the thiazole ring.

Experimental Protocols for Alkylthiazole Analysis

The characterization of alkylthiazoles in roasted foods typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Gas chromatography-olfactometry (GC-O) is often used to determine the odor activity of individual compounds.[9][10]

Sample Preparation and Volatile Extraction

A crucial first step is the efficient extraction of volatile compounds from the complex food matrix.[11][12] Common techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds.[13][14]

-

Protocol:

-

A known amount of the ground roasted food sample is placed in a sealed vial.

-

The sample is often heated to a specific temperature (e.g., 60°C) for a set time to promote the release of volatiles into the headspace.

-

An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.

-

The fiber is then retracted and introduced into the GC injector for thermal desorption.[15]

-

-

-

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, to selectively extract volatile and semi-volatile compounds.[16]

-

Protocol:

-

The ground food sample is packed into an extraction vessel.

-

Supercritical CO₂ is passed through the sample at a controlled temperature and pressure.

-

The extracted analytes are collected in a suitable solvent or on a solid trap.

-

The collected extract is then concentrated and analyzed by GC-MS.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the separation and identification of volatile compounds.

-

Typical GC-MS Parameters:

-

Injector: Split/splitless, operated at a high temperature (e.g., 250°C) for thermal desorption of the SPME fiber or injection of the SFE extract.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-300°C.

-

Carrier Gas: Helium is typically used at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[17][18]

-

Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the sensory evaluation of separated compounds as they elute from the GC column.[19][20]

-

Protocol:

-

The effluent from the GC column is split between the MS detector and a sniffing port.

-

A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each detected odor.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.[20]

-

Conclusion